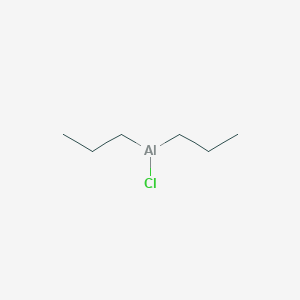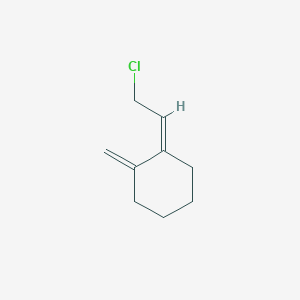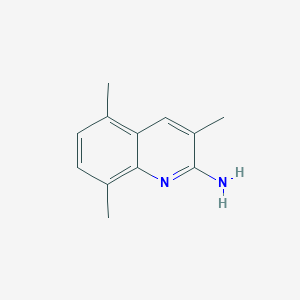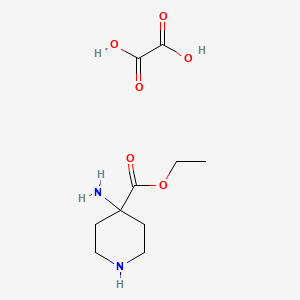![molecular formula C20H18N2O3 B14149749 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione CAS No. 769945-56-4](/img/structure/B14149749.png)
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione is a complex organic compound that features a quinoxaline ring fused with a phenylmethyl group and a pentane-2,4-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the phenylmethyl group and the pentane-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
科学的研究の応用
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione involves its interaction with specific molecular targets For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity
類似化合物との比較
Similar Compounds
- 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]butane-2,4-dione
- 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]hexane-2,4-dione
Uniqueness
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline ring system is particularly notable for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
769945-56-4 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4 g/mol |
IUPAC名 |
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H18N2O3/c1-12(23)17(13(2)24)18(14-8-4-3-5-9-14)19-20(25)22-16-11-7-6-10-15(16)21-19/h3-11,17-18H,1-2H3,(H,22,25) |
InChIキー |
CZZPUROAXANYBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=NC3=CC=CC=C3NC2=O)C(=O)C |
溶解性 |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)



![2-[1-(5-Methylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B14149698.png)
![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)
![4-ethyl-3-[(4-iodobenzyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B14149709.png)

![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)
![5,7-Dioxaspiro[2.5]octane-4,8-dione, 6,6-dimethyl-1-phenyl-](/img/structure/B14149727.png)
![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
